molecular formula C10H9ClFNO3 B11820691 C10H9ClFNO3

C10H9ClFNO3

Cat. No.: B11820691
M. Wt: 245.63 g/mol
InChI Key: HBSWAZVQXCRCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine is a complex organic compound characterized by the presence of a chloro, fluorophenyl, and dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine typically involves the reaction of a suitable precursor with hydroxylamine. The precursor, often a substituted benzaldehyde, undergoes condensation with hydroxylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as piperidine or pyridine, and may require specific temperature and pH conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: NaBH4, LiAlH4, Zn/HCl

    Substitution: Nucleophiles like RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3/c11-9-6(10-15-3-4-16-10)1-2-8(12)7(9)5-13-14/h1-2,5,10,14H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSWAZVQXCRCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=C(C=C2)F)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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